2-(3-chlorophenoxy)-N-cyclopropylpropanamide
Description
2-(3-chlorophenoxy)-N-cyclopropylpropanamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group attached to a cyclopropylpropanamide structure, which imparts unique chemical properties.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)14-10-5-6-10)16-11-4-2-3-9(13)7-11/h2-4,7-8,10H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJKUTCCDWSEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Base-Catalyzed Reaction: One common method involves the reaction of 3-chlorophenol with propionyl chloride in the presence of a base to form the corresponding acyl chloride.
Esterification and Amidation: Another method involves the esterification of 3-chlorophenol with propionic anhydride, followed by amidation with cyclopropylamine under controlled conditions.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the base-catalyzed reaction due to its efficiency and high yield. The reaction is carried out in a solvent such as ether, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or amine-substituted derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or herbicidal effects . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)propionic acid: A related compound with similar herbicidal properties.
4-(2,4-dichlorophenoxy)butyrate: Another herbicide with a similar phenoxy structure.
2-chlorophenoxyacetic acid: Known for its use in plant growth regulation.
Uniqueness
2-(3-chlorophenoxy)-N-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
